(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

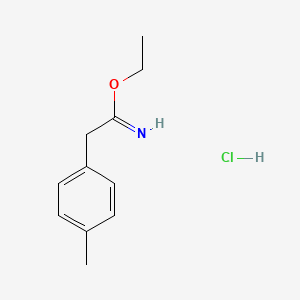

“(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2193064-34-3 . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H . This indicates that the compound has a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 239.7 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, including the compound , have been studied for their potential as agricultural biological agents . They exhibit a broad spectrum of activities that can be harnessed to combat plant diseases, which pose a significant threat to food security .

Nematocidal Activity: These compounds have shown moderate activity against Meloidogyne incognita , a type of nematode that affects crops. Addressing nematode infestation is crucial for protecting crop yields and ensuring agricultural productivity .

Anti-Fungal Activity: The derivatives also display anti-fungal properties, particularly against Rhizoctonia solani , a fungus that causes rice sheath wilt. Developing effective fungicides is essential for managing fungal diseases that threaten global agriculture .

Antibacterial Effects: Certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes bacterial leaf blight in rice. The compound’s ability to inhibit this pathogen could lead to the development of new antibacterial agents for protecting rice crops .

Drug Discovery

The 1,2,4-oxadiazole ring is a valuable framework in drug development due to its bioisosteric properties and wide range of biological activities. It serves as a pharmacophore in the design of novel drugs, including those that may contain the compound .

Enzyme Inhibition: These derivatives are explored for their potential as enzyme inhibitors, which can be pivotal in treating various diseases by targeting specific metabolic pathways .

Antitrypanosomal Activity

1,2,4-Oxadiazole derivatives have been investigated for their activity against Trypanosoma cruzi , the parasite responsible for Chagas disease. The compounds’ mode of action has been studied through molecular docking, highlighting their potential as antitrypanosomal agents .

Oral Bioavailability

The in silico analysis of these compounds suggests that they comply with Lipinski’s rules of five, indicating a positive oral bioavailability. This property is significant for the development of orally administered drugs .

Anticancer Evaluation

The derivatives have been evaluated for their anticancer properties using the MTT assay, which measures the activity of mitochondrial enzymes. This research could lead to the discovery of new anticancer agents .

Synthetic Methods

The synthesis of 1,2,4-oxadiazole-based compounds is an active area of research. Novel synthetic methods can lead to the development of compounds with improved efficacy and safety profiles for various applications .

Safety and Hazards

Future Directions

Oxadiazoles, which are part of this compound’s structure, have shown potential in various applications, including as anti-infective agents . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents and their potential use in other applications .

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .

Mode of Action

It’s known that oxadiazoles act as target-specific anti-angiogenic pharmacophores . This suggests that they interact with their targets, leading to changes in the biological processes associated with these targets.

Biochemical Pathways

Given the broad range of biological activities associated with oxadiazoles , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the diverse biological activities associated with oxadiazoles , it can be inferred that this compound likely exerts a range of molecular and cellular effects.

properties

IUPAC Name |

(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCSJXIDZRNHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)

![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)

![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)

![5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2963596.png)

![tert-Butyl (2-formyltricyclo[2.2.1.02,6]heptan-3-yl)carbamate](/img/structure/B2963598.png)

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)